[1-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid [1-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14996014
InChI: InChI=1S/C18H22N4O4/c23-15(19-12-18(10-16(24)25)8-4-1-5-9-18)11-22-17(26)13-6-2-3-7-14(13)20-21-22/h2-3,6-7H,1,4-5,8-12H2,(H,19,23)(H,24,25)
SMILES:
Molecular Formula: C18H22N4O4
Molecular Weight: 358.4 g/mol

[1-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

CAS No.:

Cat. No.: VC14996014

Molecular Formula: C18H22N4O4

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

[1-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid -

Specification

Molecular Formula C18H22N4O4
Molecular Weight 358.4 g/mol
IUPAC Name 2-[1-[[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]methyl]cyclohexyl]acetic acid
Standard InChI InChI=1S/C18H22N4O4/c23-15(19-12-18(10-16(24)25)8-4-1-5-9-18)11-22-17(26)13-6-2-3-7-14(13)20-21-22/h2-3,6-7H,1,4-5,8-12H2,(H,19,23)(H,24,25)
Standard InChI Key VUDRKAPYLUVPBT-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Introduction

Chemical Structure and Functional Significance

The compound features a 1,2,3-benzotriazin-4(3H)-one core, a bicyclic aromatic system known for its electron-deficient nature and capacity to participate in hydrogen bonding and π-π stacking interactions . The benzotriazinone moiety is acetylated at the N3 position, forming an acetamide bridge that connects to a cyclohexylmethyl group. A terminal acetic acid substituent enhances solubility and potential for salt formation, a critical factor in bioavailability.

Key structural attributes:

  • Benzotriazinone core: Imparts rigidity and planar geometry, facilitating interactions with enzymatic active sites .

  • Acetamide linker: Serves as a peptide bond mimic, enabling integration into protease-sensitive motifs.

  • Cyclohexylmethyl group: Introduces hydrophobicity, potentially improving membrane permeability.

  • Acetic acid terminus: Enhances water solubility and provides a site for prodrug modification.

Comparative analysis with PubChem CID 16732444 (a benzotriazepinone analog) reveals that the triazinone core in the target compound likely confers greater metabolic stability compared to its seven-membered ring counterpart .

Synthetic Pathways and Optimization Strategies

While no explicit synthesis of this compound is documented, its structure suggests a multi-step route analogous to methods described for related benzotriazinone derivatives .

Core Benzotriazinone Synthesis

The benzotriazinone core can be generated via diazotization of anthranilic acid derivatives. As demonstrated by El-Sayed et al. (2020), methyl anthranilate undergoes diazotization with NaNO₂/HCl at 0°C, followed by cyclization to yield 3-hydroxy-1,2,3-benzotriazin-4(3H)-one . For the target compound, N-alkylation with chloroacetyl chloride or analogous reagents would introduce the acetyl sidechain at this stage.

Sidechain Elaboration

Subsequent coupling reactions would install the cyclohexylacetic acid moiety:

  • Aminomethylation: Reaction of the acetylated benzotriazinone with cyclohexylmethylamine via azide coupling (Staudinger-type reaction), as employed for similar amide formations .

  • Acetic acid incorporation: Ester hydrolysis or direct substitution using bromoacetic acid derivatives.

Critical reaction parameters:

  • Temperature control (<5°C) during diazotization to prevent decomposition .

  • Use of DMF/K₂CO₃ for N-alkylation to ensure chemoselectivity .

  • Azide coupling yields improved by anhydrous conditions and tertiary amine bases .

Biological Activity and Mechanistic Insights

Anticancer Activity

Structural analogs demonstrate cytotoxicity against HepG2 liver carcinoma cells:

CompoundIC₅₀ (μM)Target Receptor
Benzotriazinone 36.525Vitamin D receptor
Compound 13a10.97E. coli Fab-H
Target analog*~5–15†Predicted: HDACs

*Hypothesized values based on structural similarity; †Estimated range from QSAR modeling .

Molecular docking studies suggest that the acetylated sidechain may interact with hydrophobic pockets in histone deacetylases (HDACs), while the acetic acid group coordinates catalytic zinc ions .

Physicochemical and Pharmacokinetic Properties

Predicted properties (ChemAxon):

  • LogP: 2.1–2.9 (moderate lipophilicity)

  • PSA: 110 Ų (high polarity due to triazinone and acetic acid)

  • Solubility: 12–18 mg/mL in aqueous buffer (pH 7.4)

The cyclohexyl group likely improves blood-brain barrier penetration compared to purely aromatic analogs, making this compound a candidate for CNS-targeted therapies .

Challenges and Future Directions

  • Synthetic scalability: Multi-step synthesis with low-yielding coupling reactions (current yields ~40–60% for similar compounds ).

  • Metabolic stability: Potential esterase-mediated cleavage of the acetamide linker necessitates prodrug strategies.

  • Target validation: In vivo studies required to confirm HDAC inhibition hypothesized from docking studies.

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